5-Chloro-2-(cyclopropylmethyl)phenol is a chemical compound characterized by its unique structure and potential applications in various scientific fields. The compound is classified as a halogenated phenol, which indicates the presence of a chlorine atom attached to the aromatic ring. It has garnered attention due to its interesting chemical properties and possible biological activities.
The compound can be synthesized through various methods, including nucleophilic aromatic substitution reactions. It is not naturally occurring and must be prepared in laboratory settings or industrial processes.
5-Chloro-2-(cyclopropylmethyl)phenol falls under the category of organic compounds, specifically within the subcategory of phenolic compounds. Its structure consists of a phenolic hydroxyl group (-OH) and a cyclopropylmethyl substituent, alongside a chlorine atom.
The primary synthesis method for 5-Chloro-2-(cyclopropylmethyl)phenol involves nucleophilic aromatic substitution. This reaction typically occurs between 5-chloro-2-hydroxyphenol and cyclopropylmethyl bromide in the presence of a base such as potassium carbonate.
The molecular formula of 5-Chloro-2-(cyclopropylmethyl)phenol is , with a molecular weight of approximately 198.64 g/mol. The structure features:
5-Chloro-2-(cyclopropylmethyl)phenol can participate in several types of chemical reactions:
The mechanism of action for 5-Chloro-2-(cyclopropylmethyl)phenol involves interactions with biological targets, primarily through hydrogen bonding facilitated by the hydroxyl group. The hydrophobic cyclopropylmethyl group and chlorine atom can interact with lipid membranes or hydrophobic pockets in proteins, potentially disrupting cellular processes and exhibiting antimicrobial properties .
Property | Value |
---|---|
Molecular Formula | C10H11ClO |
Molecular Weight | 198.64 g/mol |
IUPAC Name | 5-chloro-2-(cyclopropylmethyl)phenol |
InChI Key | WQHXYJAVHUPVRD-UHFFFAOYSA-N |
5-Chloro-2-(cyclopropylmethyl)phenol has diverse applications across several scientific domains:
The introduction of the cyclopropylmethyl (CPM) group onto phenolic oxygen represents a critical transformation in the synthesis of 5-chloro-2-(cyclopropylmethyl)phenol. This is predominantly achieved through O-alkylation reactions, where phenolate anions act as nucleophiles toward cyclopropylmethyl bromide under basic conditions. The reaction typically employs anhydrous potassium carbonate or cesium carbonate in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at 60–80°C, yielding protected intermediates within 4–12 hours [6] [8]. The cyclopropylmethyl group’s steric profile—smaller than bulkier alkyl groups like tert-butyl but larger than methyl—minimizes side reactions such as C-alkylation, ensuring high O-selectivity. This characteristic makes it particularly valuable for complex molecule synthesis where chemoselectivity is paramount [8].
A key advantage of the CPM group lies in its stability under diverse reaction conditions. It remains intact during common transformations like Wittig olefination, Suzuki-Miyaura cross-coupling, and halogenation, which are often employed in downstream functionalization of chlorophenol derivatives. For example, in the synthesis of benzofuran-based natural products, CPM-protected intermediates withstand palladium-catalyzed reactions and iodination with N-iodosuccinimide without cleavage [8].
Table 1: Alkylation Conditions for Cyclopropylmethyl Protection
Phenol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
5-Chloro-2-hydroxybenzaldehyde | K₂CO₃ | DMF | 80 | 6 | 92 |
3,5-Dihydroxyiodobenzene | Cs₂CO₃ | CH₃CN | 60 | 12 | 85 |
Resorcinol derivative | K₂CO₃ | Acetone | 50 | 8 | 88 |
The installation of chlorine at the para-position relative to the phenolic hydroxyl group exploits two primary pathways: (1) direct chlorination of pre-formed 2-(cyclopropylmethyl)phenol, or (2) nucleophilic aromatic substitution (SNAr) on activated precursors. Electrophilic chlorination using molecular chlorine (Cl₂) or N-chlorosuccinimide (NCS) in acetic acid or dichloromethane is feasible but suffers from poor regioselectivity due to the directing effects of both oxygen and the alkyl substituent [1] [6].
A superior approach involves the SNAr reaction on fluorinated or nitrated intermediates. For instance, 4-fluoro-2-(cyclopropylmethyl)phenol undergoes efficient chlorine exchange upon treatment with lithium chloride in dimethylacetamide (DMAc) at 120°C via an addition-elimination mechanism. The strong electron-withdrawing nature of the nitro group further facilitates SNAr, enabling the synthesis of 4-chloro-2-(cyclopropylmethyl)phenol from its nitro analog using hydrochloric acid in ethanol under reflux [6]. Kinetic studies reveal that SNAr proceeds 3–5× faster on substrates bearing electron-withdrawing groups ortho to fluorine compared to unsubstituted analogs, highlighting the strategic importance of precursor design [1].
Directed ortho metalation (DoM) provides precise control over substituent placement on the phenolic ring. The ortho-directing ability of the alkoxy group (specifically, the CPM-protected phenolic oxygen) enables selective deprotonation with strong bases like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) at low temperatures (–78°C). Subsequent quenching with electrophiles installs functional groups at the ortho position. For 5-chloro-2-(cyclopropylmethyl)phenol synthesis, this strategy permits the introduction of chlorine at C5 after CPM protection [1] [8].
A sequence involving protection, DoM, iodination, and Pd-catalyzed halogen exchange illustrates this approach:
This route achieves >95% regioselectivity for the 5-position, avoiding the formation of 3-substituted isomers. The CPM group’s moderate steric bulk enhances coordination with lithium ions, improving the efficiency of metalation compared to methyl-protected analogs [8].
Microwave irradiation significantly accelerates key steps in the synthesis of 5-chloro-2-(cyclopropylmethyl)phenol, reducing reaction times from hours to minutes while improving yields. O-Alkylation of 5-chloro-2-hydroxybenzaldehyde with cyclopropylmethyl bromide under microwave irradiation (100 W, 100°C) completes in 15 minutes versus 6 hours conventionally, achieving near-quantitative yields. Similarly, Suzuki cross-coupling between aryl halides and boronic esters—a common step in convergent syntheses—proceeds within 5–10 minutes at 120°C using Pd(PPh₃)₄ catalyst, compared to 12–24 hours under thermal conditions [8].
The halogen exchange via SNAr also benefits from microwave enhancement. For example, converting 5-iodo-2-(cyclopropylmethyl)phenol to the chloro derivative using CuCl₂ in DMF requires only 20 minutes at 150°C under microwave irradiation, with yields exceeding 85%. This method suppresses side products like reduction or dehalogenation, which are prevalent in prolonged thermal reactions [8].
Table 2: Microwave vs. Conventional Thermal Conditions
Reaction | Conventional Time/Temp/Yield | Microwave Time/Temp/Yield |
---|---|---|
O-Alkylation | 6 h/80°C/92% | 15 min/100°C/98% |
Suzuki Coupling | 24 h/80°C/75% | 10 min/120°C/89% |
Halogen Exchange | 48 h/130°C/70% | 20 min/150°C/87% |
The cyclopropylmethyl (CPM) group offers distinct advantages over conventional methyl protection in phenolic chemistry, particularly for acid-sensitive targets like polyfunctionalized chlorophenols. While methyl ethers require harsh deprotecting agents such as BBr₃ (≥5 equiv., –78°C to rt) or BCl₃/TBAI (refluxing CH₂Cl₂), CPM ethers undergo clean cleavage under milder acidic conditions. Solutions of HCl in tetrahydrofuran (3–5 M) or trifluoroacetic acid (TFA) in dichloromethane (20–50% v/v) remove CPM groups at 25–100°C within 1–2 hours, yielding phenols without compromising acid-labile functionalities [6] [8].
In the synthesis of benzofuran-based natural products analogous to 5-chloro-2-(cyclopropylmethyl)phenol, CPM deprotection with HCl/THF at 100°C (microwave) achieved 43% yield of anigopreissin A, whereas methyl-protected analogs failed under BBr₃ and yielded only 23% with BCl₃/TBAI. The cyclopropyl ring’s strain facilitates acidolysis via stabilized carbocation intermediates ([CPMH]⁺), which hydrolyze to cyclopropylcarbinol. This mechanism contrasts with methyl ether cleavage, which demands stronger Lewis acids to break the C(sp³)–O bond [8].
Stability studies confirm that CPM ethers resist hydrolysis under basic conditions (e.g., NaOH/MeOH), hydrogenation (H₂/Pd-C), and common oxidants (e.g., Dess-Martin periodinane), matching methyl ether robustness. However, their superior orthogonality to silyl and allyl protectors simplifies multi-step syntheses [6].
Table 3: Deprotection Efficiency: Methyl vs. Cyclopropylmethyl Ethers
Protecting Group | Deprotection Reagent | Conditions | Yield (%) |
---|---|---|---|
Methyl | BBr₃ (5 equiv.) | CH₂Cl₂, –78°C to rt, 12 h | 0 (decomposition) |
Methyl | BCl₃ (3 equiv.)/TBAI (1.5 equiv.) | Refluxing CH₂Cl₂, 24 h | 23 |
Cyclopropylmethyl | HCl (4 M in THF) | THF, 100°C, 30 min (μW) | 43 |
Cyclopropylmethyl | TFA (30% in CH₂Cl₂) | 25°C, 1 h | 91 |
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